Cas no 2309796-58-3 (N-2,2-bis(furan-2-yl)ethyl-2-chlorobenzene-1-sulfonamide)

N-2,2-bis(furan-2-yl)ethyl-2-chlorobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide
- N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzenesulfonamide
- N-2,2-bis(furan-2-yl)ethyl-2-chlorobenzene-1-sulfonamide
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- インチ: 1S/C16H14ClNO4S/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2
- InChIKey: WMHUJHXCAVHOMS-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1S(NCC(C1=CC=CO1)C1=CC=CO1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 465
- トポロジー分子極性表面積: 80.8
- XLogP3: 3.1
N-2,2-bis(furan-2-yl)ethyl-2-chlorobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6192-0262-1mg |
N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzene-1-sulfonamide |
2309796-58-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6192-0262-3mg |
N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzene-1-sulfonamide |
2309796-58-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6192-0262-10mg |
N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzene-1-sulfonamide |
2309796-58-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6192-0262-10μmol |
N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzene-1-sulfonamide |
2309796-58-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6192-0262-5mg |
N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzene-1-sulfonamide |
2309796-58-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6192-0262-40mg |
N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzene-1-sulfonamide |
2309796-58-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6192-0262-5μmol |
N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzene-1-sulfonamide |
2309796-58-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6192-0262-20μmol |
N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzene-1-sulfonamide |
2309796-58-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6192-0262-4mg |
N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzene-1-sulfonamide |
2309796-58-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6192-0262-15mg |
N-[2,2-bis(furan-2-yl)ethyl]-2-chlorobenzene-1-sulfonamide |
2309796-58-3 | 15mg |
$89.0 | 2023-09-09 |
N-2,2-bis(furan-2-yl)ethyl-2-chlorobenzene-1-sulfonamide 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
N-2,2-bis(furan-2-yl)ethyl-2-chlorobenzene-1-sulfonamideに関する追加情報
Research Brief on N-2,2-bis(furan-2-yl)ethyl-2-chlorobenzene-1-sulfonamide (CAS: 2309796-58-3)
In recent years, the compound N-2,2-bis(furan-2-yl)ethyl-2-chlorobenzene-1-sulfonamide (CAS: 2309796-58-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonamide derivative, characterized by its unique furan and chlorobenzene moieties, has shown promising potential in various therapeutic applications. The compound's structural complexity and functional groups make it a valuable candidate for drug discovery and development, particularly in targeting specific enzymatic pathways and protein interactions.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of N-2,2-bis(furan-2-yl)ethyl-2-chlorobenzene-1-sulfonamide. The research team employed a multi-step synthetic route to achieve high purity and yield of the compound. Key steps included the coupling of furan derivatives with a chlorobenzene sulfonamide backbone, followed by rigorous purification and characterization using techniques such as NMR spectroscopy and mass spectrometry. The study highlighted the compound's stability under physiological conditions, which is a critical factor for its potential use in vivo.
Pharmacological investigations revealed that N-2,2-bis(furan-2-yl)ethyl-2-chlorobenzene-1-sulfonamide exhibits potent inhibitory activity against certain sulfonamide-sensitive enzymes, including carbonic anhydrases and matrix metalloproteinases. These enzymes are implicated in a range of pathological conditions, such as cancer, inflammation, and neurodegenerative diseases. The compound's ability to selectively inhibit these targets while maintaining low cytotoxicity in normal cells underscores its therapeutic potential. Molecular docking studies further elucidated the binding interactions between the compound and the active sites of target enzymes, providing insights into its mechanism of action.
In addition to its enzymatic inhibition properties, preliminary in vivo studies demonstrated that N-2,2-bis(furan-2-yl)ethyl-2-chlorobenzene-1-sulfonamide possesses favorable pharmacokinetic profiles. The compound exhibited good oral bioavailability and a reasonable half-life in rodent models, suggesting its suitability for further preclinical development. However, challenges such as metabolic stability and potential off-target effects need to be addressed in future studies to optimize its therapeutic index.
The broader implications of this research extend beyond the immediate findings. The structural framework of N-2,2-bis(furan-2-yl)ethyl-2-chlorobenzene-1-sulfonamide could serve as a template for designing novel sulfonamide-based therapeutics with enhanced specificity and efficacy. Furthermore, the compound's unique chemical properties may inspire the development of new chemical probes for studying sulfonamide-dependent biological pathways. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully unlock the potential of this intriguing molecule.
In conclusion, N-2,2-bis(furan-2-yl)ethyl-2-chlorobenzene-1-sulfonamide (CAS: 2309796-58-3) represents a promising lead compound in the field of medicinal chemistry. Its demonstrated enzymatic inhibition, favorable pharmacokinetics, and structural versatility make it a compelling candidate for further investigation. Future research should focus on optimizing its pharmacological properties and exploring its therapeutic applications in disease models. As the scientific community continues to unravel the complexities of sulfonamide-based drugs, this compound is poised to play a pivotal role in advancing drug discovery and development.
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